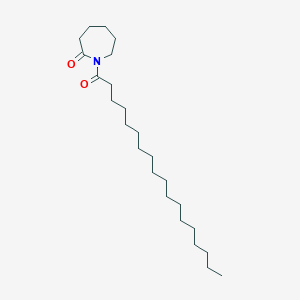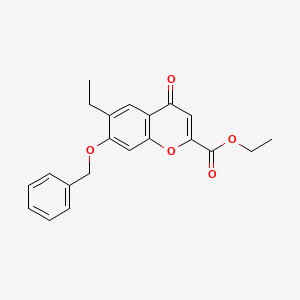
But-3-enoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enoyl bromide: is an organic compound that belongs to the class of acyl bromides It is characterized by the presence of a bromine atom attached to the carbonyl carbon of a but-3-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: But-3-enoyl bromide can be synthesized by the direct bromination of but-3-enoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Hydrobromination of But-3-enoyl Chloride: Another method involves the hydrobromination of but-3-enoyl chloride using hydrogen bromide gas in the presence of a solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale bromination of but-3-enoyl chloride using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: But-3-enoyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: this compound can be oxidized to but-3-enoyl acid or reduced to but-3-enoyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and alcohols are commonly used.
Addition Reactions: Catalysts such as palladium or platinum are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include but-3-enoyl amides, esters, and thiols.
Addition Reactions: Products include various substituted alkenes and alkynes.
Oxidation and Reduction: Products include but-3-enoyl acid and but-3-enoyl alcohol.
Scientific Research Applications
Chemistry: But-3-enoyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and fragrances. It is also utilized in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of but-3-enoyl bromide involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
But-3-enoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
But-3-enoyl iodide: Contains an iodine atom instead of bromine.
But-3-enoyl fluoride: Contains a fluorine atom instead of bromine.
Uniqueness: But-3-enoyl bromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and fluoride counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
13140-16-4 |
|---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
but-3-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2H,1,3H2 |
InChI Key |
UGIBESQVHLYXMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)




![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
